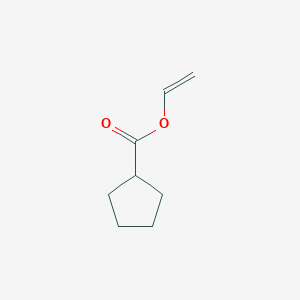
ethenyl cyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethenyl cyclopentanecarboxylate is an organic compound with the molecular formula C8H12O2. It consists of a vinyl group attached to a cyclopentanecarboxylate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ethenyl cyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with vinyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of vinyl cyclopentanecarboxylate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: ethenyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The vinyl group can be reduced to an alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as organolithium or Grignard reagents
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
ethenyl cyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Research into its potential as a precursor for biologically active compounds is ongoing.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
ethenyl cyclopentanecarboxylate can be compared with other vinyl esters and vinyl sulfonates:
Vinyl acetate: Commonly used in polymer production, but lacks the cyclic structure of vinyl cyclopentanecarboxylate.
Vinyl sulfonate: Used in similar applications but has different reactivity due to the presence of the sulfonate group.
Uniqueness: The unique combination of the vinyl group and the cyclopentanecarboxylate moiety gives vinyl cyclopentanecarboxylate distinct reactivity and properties, making it valuable in specific synthetic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
- Vinyl acetate
- Vinyl sulfonate
- Cyclopentanecarboxylic acid derivatives
Eigenschaften
CAS-Nummer |
16523-06-1 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
ethenyl cyclopentanecarboxylate |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h2,7H,1,3-6H2 |
InChI-Schlüssel |
HPJNZMNSEFSQMV-UHFFFAOYSA-N |
SMILES |
C=COC(=O)C1CCCC1 |
Kanonische SMILES |
C=COC(=O)C1CCCC1 |
Key on ui other cas no. |
16523-06-1 |
Synonyme |
Cyclopentanecarboxylic acid vinyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















